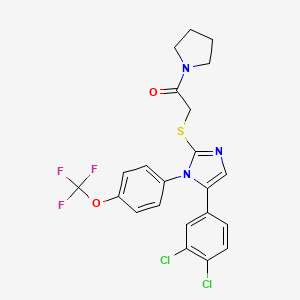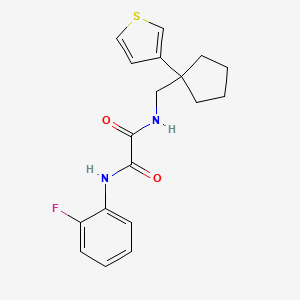
N1-(2-fluorophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Thiophene derivatives, such as the thiophen-3-yl group in TAK-659, can be synthesized by heterocyclization of various substrates . Typical synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of TAK-659 includes a thiophen-3-yl group, a cyclopentyl group, and a 2-fluorophenyl group. These groups are connected by a N,N’-disubstituted oxalamide linker.Chemical Reactions Analysis
While specific chemical reactions involving TAK-659 are not detailed in the search results, thiophene derivatives in general can undergo a variety of chemical reactions . For instance, the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization can produce tricyclic 2,3-disubstituted naphtho[2,1-b] thiophene-4,5-diones .Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism and Feeding Behavior
Research on compounds acting as orexin receptor antagonists, such as SB-649868, demonstrates significant insights into the modulation of feeding behavior and the potential treatment of binge eating disorders. These studies show that selective antagonism at orexin receptors can reduce compulsive food intake without affecting standard food pellet intake in animal models, suggesting a role in managing eating disorders with a compulsive component (Piccoli et al., 2012).
Synthetic Methodologies
The development of novel synthetic approaches for creating compounds with specific functional groups, as demonstrated in the study on acid-catalyzed rearrangement for the synthesis of oxalamides, highlights the importance of these methodologies in facilitating the exploration of new pharmaceuticals and materials. Such synthetic strategies allow for the efficient production of a wide variety of compounds, including those with potential therapeutic applications (Mamedov et al., 2016).
Copper-Catalyzed Coupling Reactions
The application of copper-catalyzed coupling reactions in the synthesis of (hetero)aryl chlorides and amides, including compounds that may share functional similarities with N1-(2-fluorophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide, underscores the importance of these reactions in constructing complex molecules for research and development in chemistry and pharmacology (De et al., 2017).
High-Performance Liquid Chromatography (HPLC) Applications
Studies on the determination of aliphatic thiols using fluorogenic pre-column derivatization reagents exemplify the utility of HPLC in analytical chemistry for the sensitive and selective detection of biologically relevant compounds. This analytical technique is crucial for the identification, quantification, and understanding of the role of thiols and other functional groups in biological systems and pharmaceutical compounds (Gatti et al., 1990).
Propiedades
IUPAC Name |
N'-(2-fluorophenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-14-5-1-2-6-15(14)21-17(23)16(22)20-12-18(8-3-4-9-18)13-7-10-24-11-13/h1-2,5-7,10-11H,3-4,8-9,12H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUOEBUYJUCSMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-fluorophenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

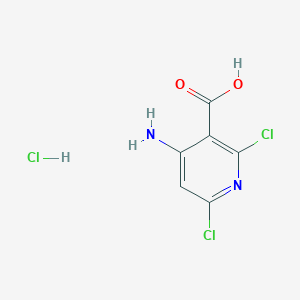
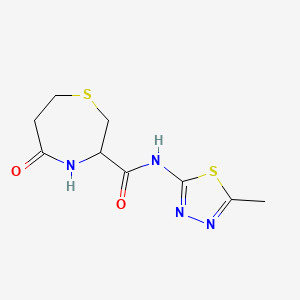
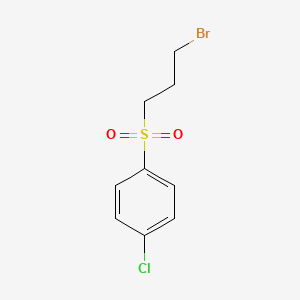
![7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2737924.png)
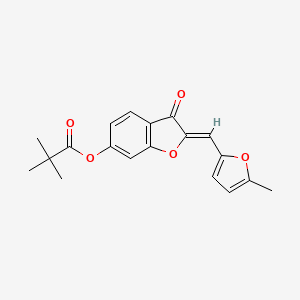
![5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2737928.png)
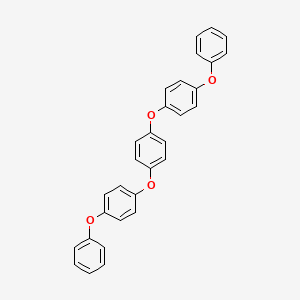
![3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B2737930.png)
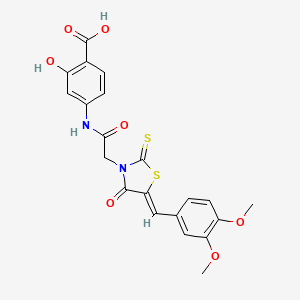
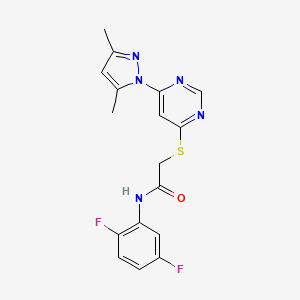
![3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2737934.png)
![[4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2737935.png)
